![molecular formula C21H20N6O4S2 B1209496 2-[2-[[2-[[1-(4-Methoxyphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1209496.png)
2-[2-[[2-[[1-(4-Methoxyphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester
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Overview
Description
2-[2-[[2-[[1-(4-methoxyphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester is a ring assembly and a member of pyrazoles.
Scientific Research Applications
X-ray Powder Diffraction Data
The compound is an important intermediate in the synthesis of anticoagulants like apixaban. X-ray powder diffraction data for this compound has been reported, providing valuable structural information that could be useful in further research and development of related pharmaceuticals (Qing Wang et al., 2017).
Synthesis and Biological Activity
It is involved in the synthesis of various biologically active compounds. For instance, it contributes to the creation of heteroatom-activated beta-lactam antibiotics, which are important for their significant activity predominantly against Gram-negative bacteria (S. Woulfe & M. Miller, 1985).
Cyclization Reactions
This compound is part of cyclization reactions leading to ethyl 2,7-dihydroxy-7-(polyfluoroalkyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-carboxylates. These reactions demonstrate its utility in creating various polyfluorinated compounds with potential applications in different fields of chemistry (M. V. Goryaeva et al., 2013).
Precursors for N-Alkyl Compounds
The compound serves as a precursor for N-alkyl-2-(1H-pyrrol-2-ylthio)acetamides and propanamides. These derivatives have potential applications in medicinal chemistry and drug design (A. V. Tverdokhlebov et al., 2004).
Synthesis of Heterocyclic Systems
It is used in the synthesis of various heterocyclic systems, including 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, demonstrating its versatility in creating diverse chemical structures (Lovro Selič et al., 1997).
Anticancer and Anti-5-Lipoxygenase Agents
It also contributes to the synthesis of pyrazolopyrimidines derivatives, which are screened for their cytotoxic and 5-lipoxygenase inhibition activities, indicating its potential in developing anticancer and anti-inflammatory drugs (A. Rahmouni et al., 2016).
Molecular Properties Investigation
Studies have also been conducted on the molecular properties of derivatives of this compound using DFT and quantum-chemical calculations, highlighting its significance in computational chemistry and material science (M. Bouklah et al., 2012).
properties
Product Name |
2-[2-[[2-[[1-(4-Methoxyphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester |
---|---|
Molecular Formula |
C21H20N6O4S2 |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C21H20N6O4S2/c1-3-31-18(29)8-13-10-33-21(25-13)26-17(28)11-32-20-16-9-24-27(19(16)22-12-23-20)14-4-6-15(30-2)7-5-14/h4-7,9-10,12H,3,8,11H2,1-2H3,(H,25,26,28) |
InChI Key |
HGIOHVCLLQYRJR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)OC |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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